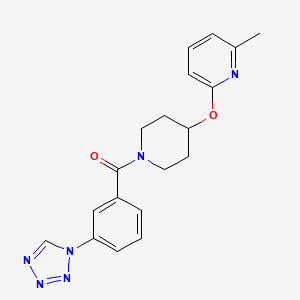

(3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a methanone derivative featuring a hybrid heterocyclic scaffold. Its structure integrates two pharmacologically relevant moieties:

- Tetrazole ring (1H-tetrazol-1-yl): A bioisostere for carboxylic acids, known to enhance metabolic stability and binding affinity in medicinal chemistry .

This compound’s design leverages the synergistic effects of these groups, positioning it as a candidate for therapeutic applications, particularly in receptor modulation (e.g., kinase inhibition or GPCR targeting). However, its exact biological targets and activity profiles remain under investigation.

Properties

IUPAC Name |

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-14-4-2-7-18(21-14)27-17-8-10-24(11-9-17)19(26)15-5-3-6-16(12-15)25-13-20-22-23-25/h2-7,12-13,17H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASGHOTZZIVKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring is synthesized via a cyclization reaction involving a suitable precursor.

Attachment of the Pyridine Ring: The pyridine ring is introduced through an etherification reaction using 6-methylpyridin-2-ol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the tetrazole ring may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of tetrazole-containing molecules.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the tetrazole ring, which is known to mimic carboxylic acids in biological systems .

Medicine

In medicine, the compound could be explored for its potential as a drug candidate, particularly in areas where tetrazole derivatives have shown efficacy, such as antihypertensive and anti-inflammatory therapies .

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or mechanical properties, leveraging the stability and reactivity of the tetrazole ring.

Mechanism of Action

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on key structural differences , pharmacological implications , and physicochemical properties .

Structural Analogues and Key Differences

Pharmacological Implications

- Target Compound : The methylpyridinyloxy group likely increases lipophilicity, improving membrane permeability compared to the methoxyphenyl group in or the pyridazinyl group in . The tetrazole moiety may confer resistance to metabolic degradation, a common advantage over carboxylic acid bioisosteres.

- Compound : The piperazine-pyridazinyl scaffold could enhance solubility but may reduce blood-brain barrier penetration due to higher polarity.

Physicochemical Properties

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight | ~410 g/mol | ~450 g/mol | ~500 g/mol |

| cLogP | ~2.5 (estimated) | ~1.8 | ~3.0 |

| Hydrogen Bond Acceptors | 7 | 9 | 8 |

| Tetrazole pKa | ~4.5 | ~4.5 | N/A |

Key Observations :

- The target compound’s lower molecular weight and moderate cLogP suggest favorable drug-likeness.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms through which it may exert its effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including the functionalization of tetrazoles and the introduction of various substituents to enhance biological activity. The tetrazole ring is known for its ability to form hydrogen bonds, which can be crucial for interactions with biological targets, such as enzymes or receptors.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Bromomethylpyridine | Formation of tetrazole derivative |

| 2 | Coupling | Piperidine derivative | Final compound synthesis |

| 3 | Purification | Chromatography | High-purity product |

Biological Activity

Research has shown that compounds containing tetrazole moieties often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been evaluated for its efficacy as a xanthine oxidase inhibitor, which is significant in the management of gout and other hyperuricemia-related disorders.

Case Study: Xanthine Oxidase Inhibition

In a study assessing the biological activity of derivatives similar to our compound, it was found that the introduction of the tetrazole group significantly enhanced inhibitory potency against xanthine oxidase. The most potent derivative exhibited an IC50 value of 0.031 μM , demonstrating a substantial improvement over previous compounds in this class .

The proposed mechanism by which (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone exerts its biological effects involves:

- Binding Affinity : The tetrazole group acts as a hydrogen bond acceptor, facilitating strong interactions with the active site of xanthine oxidase.

- Enzyme Inhibition : By occupying critical binding sites, the compound inhibits enzyme activity, leading to decreased production of uric acid.

- Structural Optimization : Structure-based drug design (SBDD) strategies have been employed to further refine the molecule's efficacy by modifying substituents to improve binding interactions .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with other known inhibitors in terms of potency and mechanism.

Table 2: Comparative Potency of Xanthine Oxidase Inhibitors

| Compound Name | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 0.021 | Competitive Inhibition |

| Compound B | 0.031 | Mixed-Type Inhibition |

| Our Compound | 0.031 | Mixed-Type Inhibition |

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Answer: The synthesis of this compound likely involves multi-step pathways, including:

- Piperidine ring functionalization : Reacting 6-methylpyridin-2-ol with a piperidine derivative under basic conditions to form the 4-((6-methylpyridin-2-yl)oxy)piperidine intermediate.

- Tetrazole coupling : Introducing the 3-(1H-tetrazol-1-yl)phenyl moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Methanone formation : Final assembly using carbodiimide-mediated coupling (e.g., EDCI/HOBt) or Friedel-Crafts acylation .

Q. Critical conditions :

- Temperature control (e.g., reflux for cyclization steps).

- Catalysts (e.g., Pd for cross-coupling; acid/base for acylation).

- Purification via column chromatography or recrystallization .

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR : , , and -NMR (if applicable) to verify substituent positions and bond connectivity. For example, the tetrazole proton resonates at δ 8.5–9.5 ppm in -NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak).

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm) .

- HPLC : Monitor reaction progress and purity (>95% by UV detection at 254 nm) .

Intermediate Research Questions

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

Answer:

- Target-based assays : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radiometric assays.

- Cell viability assays : Test cytotoxicity via MTT or resazurin reduction in cancer/non-cancer cell lines .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Example : Pyrazoline derivatives with tetrazole moieties showed antitumor activity via enzyme inhibition, suggesting similar testing frameworks for this compound .

Q. How can stability under varying pH conditions be assessed to guide formulation studies?

Answer:

- Forced degradation studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .

- Kinetic analysis : Calculate degradation rate constants () and half-life () to predict shelf-life .

- Structural insights : Acidic conditions may hydrolyze the methanone group, while basic conditions could cleave the piperidine-ether bond .

Advanced Research Questions

Q. What computational methods can predict metabolic stability and toxicity profiles?

Answer:

- In silico ADMET prediction : Use tools like Schrödinger’s QikProp or SwissADME to estimate permeability, CYP450 inhibition, and hERG liability.

- Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential oxidation sites .

- Density functional theory (DFT) : Calculate electron distribution to predict reactive hotspots (e.g., tetrazole ring susceptibility to nucleophilic attack) .

Q. How can contradictory data in biological assays or synthetic yields be resolved?

Answer:

- Troubleshooting synthetic yields :

- Catalyst screening : Test Pd(II)/Pd(0) systems for coupling efficiency .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenation in cross-coupling).

- Biological assay discrepancies :

- Dose-response validation : Repeat assays with fresh stock solutions to rule out solubility issues.

- Off-target profiling : Use proteome-wide screens (e.g., kinome arrays) to identify unintended interactions .

Methodological Case Studies

4.1 Case Study: Resolving Low Yield in Tetrazole-Piperidine Coupling

Problem : <30% yield in the final coupling step.

Solution :

- Optimize reaction solvent : Switch from DMF to THF to reduce steric hindrance.

- Additive screening : Introduce catalytic KI to enhance Pd-mediated coupling efficiency .

- Temperature gradient : Increase from 80°C to 100°C to overcome activation energy .

4.2 Case Study: Interpreting Conflicting Cytotoxicity Data

Problem : Inconsistent IC values across cell lines.

Solution :

- Control for cell density : Ensure uniform seeding to avoid confluency-induced apoptosis.

- Mechanistic follow-up : Perform RNA-seq to identify differentially expressed genes and validate via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.